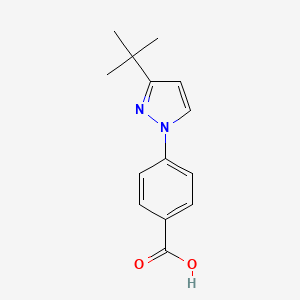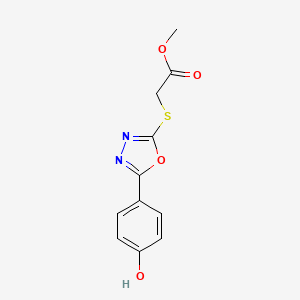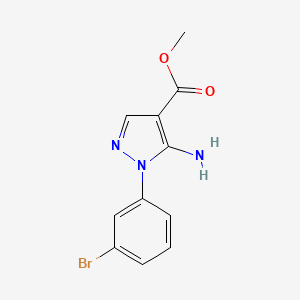
5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid is a heterocyclic compound that features both thiophene and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methylthiophene-2-carboxylic acid with an oxazole derivative under specific conditions to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.
Types of Reactions:
Oxidation: The thiophene ring in this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it into more saturated heterocycles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s specific modifications and the biological context in which it is used .
Comparison with Similar Compounds
- 5-(5-Methylthiophen-2-yl)isoxazole-4-carboxylic acid
- 5-(5-Methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid
Comparison: 5-(5-Methylthiophen-2-yl)oxazole-2-carboxylic acid is unique due to the specific positioning of the oxazole ring and the carboxylic acid group. This structural arrangement can influence its reactivity and interactions compared to similar compounds. For instance, the isoxazole derivative may exhibit different electronic properties, while the 1,3-oxazole variant could have distinct steric effects .
Properties
Molecular Formula |
C9H7NO3S |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
5-(5-methylthiophen-2-yl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S/c1-5-2-3-7(14-5)6-4-10-8(13-6)9(11)12/h2-4H,1H3,(H,11,12) |
InChI Key |
FROAPUGRCIUMKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CN=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




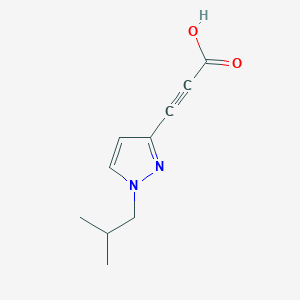
![(S)-(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B11797187.png)


![6-(4-Fluorophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11797204.png)
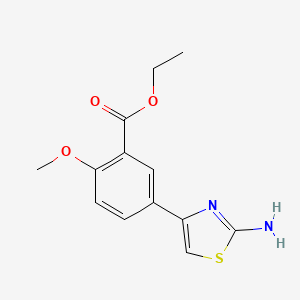
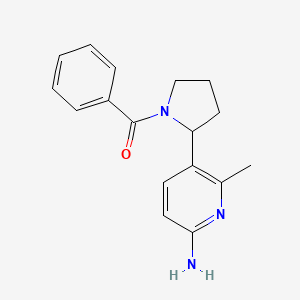
![5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11797223.png)
